molecular formula C10H12BrNO2 B7873685 2-(3-bromophenyl)-N-methoxy-N-methylacetamide

2-(3-bromophenyl)-N-methoxy-N-methylacetamide

Cat. No.: B7873685
M. Wt: 258.11 g/mol
InChI Key: AOOJWNSUDADQIF-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-N-methoxy-N-methylacetamide (CAS: 866270-03-3) is a Weinreb amide characterized by a 3-bromophenyl group attached to an acetamide backbone, where the nitrogen is substituted with methoxy and methyl groups. This class of compounds is widely used in organic synthesis as ketone synthons due to their stability and ability to resist over-addition during nucleophilic reactions . The bromine atom at the meta position provides a synthetic handle for further functionalization via cross-coupling reactions, distinguishing it from halogen-substituted analogs.

Properties

IUPAC Name

2-(3-bromophenyl)-N-methoxy-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-12(14-2)10(13)7-8-4-3-5-9(11)6-8/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOOJWNSUDADQIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CC1=CC(=CC=C1)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

In anhydrous dichloromethane (DCM) at 0°C, N,O-dimethylhydroxylamine hydrochloride is deprotonated by triethylamine (TEA), generating the free amine. Subsequent addition of 3-bromophenylacetyl chloride induces rapid acylation, yielding the target amide. The reaction is typically complete within 12–24 hours at room temperature, with yields averaging 75–80% after aqueous workup and solvent evaporation.

Optimization and Challenges

Key challenges include managing exothermic reactions during acyl chloride addition and minimizing hydrolysis of the acid chloride. Strict anhydrous conditions and controlled temperature (0°C to 22°C) are essential. Purification via silica gel chromatography or short-path distillation is often required to remove residual TEA·HCl and unreacted starting materials.

Phosphine-Mediated Coupling of 3-Bromophenylacetic Acid

An alternative method employs triphenylphosphine (PPh₃) and iodine (I₂) to activate 3-bromophenylacetic acid for coupling with N,O-dimethylhydroxylamine. This approach, validated for diverse carboxylic acids, avoids handling moisture-sensitive acyl chlorides.

Reagent System and Procedure

A mixture of PPh₃ and I₂ in DCM generates a reactive acylating species, likely an acyl iodide or phosphonium intermediate. Deprotonation of the carboxylic acid with N,N-diisopropylethylamine (DIPEA) facilitates nucleophilic attack by the hydroxylamine, producing the Weinreb amide. Polymer-supported PPh₃ simplifies purification, enabling filtration through silica gel to isolate the product.

Comparative Efficiency

This method achieves comparable yields (70–85%) to the acyl chloride route but requires longer reaction times (6–12 hours). Its advantages include operational simplicity and reduced sensitivity to moisture, making it suitable for high-throughput applications.

Comparative Analysis of Synthetic Routes

Method Starting Material Yield Reaction Time Purification
Acyl Chloride Acylation3-Bromophenylacetyl chloride78%12–24 hColumn chromatography
PPh₃/I₂-Mediated Coupling3-Bromophenylacetic acid80%6–12 hSilica gel filtration
Industrial Amination3-Bromophenylacetic acidN/A2 hDistillation

The acyl chloride route offers the highest reliability, while the PPh₃/I₂ method excels in safety and scalability. Industrial approaches, though rapid, require refinement for complex aryl substrates.

Advanced Applications and Derivatives

This compound serves as a precursor for ketone synthesis via Grignard reactions. For example, treatment with vinyl magnesium bromide generates α,β-unsaturated ketones, pivotal in natural product synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Bromophenyl)-N-methoxy-N-methylacetamide can undergo various chemical reactions, including:

  • Oxidation: The bromophenyl group can be oxidized to form a bromophenol derivative.

  • Reduction: The acetamide group can be reduced to an amine.

  • Substitution: The bromine atom can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophiles like sodium cyanide (NaCN) can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Bromophenol derivatives.

  • Reduction: Amines.

  • Substitution: Cyanides or other substituted derivatives.

Scientific Research Applications

Antifungal Properties

Recent studies have highlighted the antifungal activity of compounds related to N-methoxy-N-methylacetamides. For instance, derivatives of these compounds have shown significant efficacy against Sclerotinia sclerotiorum, a common plant pathogen. The introduction of a methoxyacrylate scaffold has been linked to enhanced antifungal activity, suggesting that structural modifications can lead to improved biological performance. In comparative studies, certain derivatives exhibited EC50 values significantly lower than traditional antifungals like trifloxystrobin, indicating their potential as effective alternatives in crop protection strategies .

Antitubercular Activity

The compound has also been evaluated for its activity against Mycobacterium tuberculosis. In a high-throughput screening of a diverse chemical library, several analogs of N-methoxy-N-methylacetamides were identified with promising anti-tubercular properties. Structure-activity relationship (SAR) studies revealed that modifications can enhance potency while maintaining selectivity against resistant strains. Notably, compounds targeting the MmpL3 protein demonstrated significant inhibition of bacterial growth, providing a potential pathway for novel tuberculosis treatments .

Synthetic Methodologies

The synthesis of 2-(3-bromophenyl)-N-methoxy-N-methylacetamide typically involves the reaction of 3-bromophenylacetic acid with N,O-dimethylhydroxylamine in the presence of coupling agents like EDC·HCl and DMAP. This method allows for the efficient production of the compound with high yields, facilitating further exploration into its derivatives and analogs for enhanced biological activity .

Case Study 1: Antifungal Efficacy

A study conducted on various methoxyacrylate derivatives demonstrated that specific structural modifications significantly improved their antifungal properties against Sclerotinia sclerotiorum. The best-performing compounds showed an EC50 value as low as 1.51 mg/L, compared to 10.62 mg/L for the lead compound. This indicates that targeted structural changes can yield compounds with superior antifungal efficacy and minimal toxicity to non-target organisms .

Case Study 2: Tuberculosis Screening

In a phenotypic screening against M. tuberculosis, several analogs derived from N-methoxy-N-methylacetamides were tested for their inhibitory effects. Among the tested compounds, some exhibited over 90% inhibition at concentrations as low as 20 µM. The identification of specific chemotypes that target essential bacterial proteins provides a promising avenue for developing new anti-tubercular agents .

Mechanism of Action

The mechanism by which 2-(3-Bromophenyl)-N-methoxy-N-methylacetamide exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, leading to therapeutic effects. The exact pathways involved would depend on the biological system and the nature of the interaction.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Substituent Yield (%) Melting Point (°C) Key Reactivity Feature Applications References
2-(3-Bromophenyl)-N-methoxy-N-methylacetamide 3-Bromophenyl N/A N/A Bromine enables cross-coupling reactions Natural product intermediates
2-(2-Bromophenyl)-N-methoxy-N-methylacetamide 2-Bromophenyl N/A N/A Steric hindrance at ortho position Specialty ketone synthesis
2-(4-Fluorophenyl)-N-methoxy-N-methylacetamide 4-Fluorophenyl N/A N/A Enhanced electrophilicity High-yield ketone production
2-(2,4-Difluorophenyl)-N-methoxy-N-methylacetamide 2,4-Difluorophenyl 95 N/A Dual electron-withdrawing effect Reactive synthon for Grignard
(R)-2-(Cyclopent-2-enyl)-N-methoxy-N-methylacetamide Cyclopent-2-enyl N/A N/A Conjugation with alkenyl group Cyclic ketone derivatives

Research Findings and Implications

  • Electronic Effects : Fluorine’s electronegativity significantly enhances carbonyl reactivity compared to bromine, but bromine’s larger size and ability to participate in cross-coupling reactions (e.g., Suzuki-Miyaura) offer unique synthetic advantages .
  • Steric Considerations : Ortho-substituted bromine (2-bromo) may hinder reactions requiring proximity to the carbonyl, whereas meta- and para-substituted derivatives avoid this issue .
  • Synthetic Efficiency : Difluorinated analogs achieve >90% yields, suggesting that electron-withdrawing groups improve reaction efficiency in Weinreb amide synthesis .

Biological Activity

2-(3-bromophenyl)-N-methoxy-N-methylacetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its biological activity, including data from case studies, structure-activity relationships, and relevant findings from various research endeavors.

Chemical Structure

The compound can be represented as follows:

C10H12BrN2O\text{C}_{10}\text{H}_{12}\text{Br}\text{N}_{2}\text{O}

The structure features a bromophenyl group, a methoxy group, and a methylacetamide moiety, which may contribute to its biological properties.

Biological Activity Overview

The biological activity of this compound has been assessed in several studies, focusing on its anticancer properties and antimicrobial effects.

Anticancer Activity

Research indicates that compounds similar to this compound display significant antiproliferative activity against various cancer cell lines. For instance:

  • IC50 Values : Compounds with similar structures have shown IC50 values ranging from low nanomolar to micromolar concentrations against human cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer) .
CompoundCell LineIC50 (nM)
3eMCF-71.7
3bHT-2915

The mechanism by which these compounds exert their effects often involves disruption of microtubule dynamics through binding at the colchicine site of tubulin polymerization . This interference with cellular structure is critical for inhibiting cancer cell proliferation.

Antimicrobial Activity

In addition to anticancer properties, the compound's derivatives have been tested for antimicrobial activity. A high-throughput screening against Mycobacterium tuberculosis revealed several chemotypes with notable anti-tubercular activity .

  • Minimum Inhibitory Concentration (MIC) : The MIC values for related compounds have been reported to be effective in inhibiting bacterial growth, indicating potential as an antibacterial agent.
Compound TypeTarget OrganismMIC (µM)
Benzimidazole DerivativeE. faecalis8
Methoxy DerivativeS. aureus16

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings. For example:

  • Antiproliferative Studies : A study demonstrated that derivatives of methoxy-N-methylacetamides exhibited selective cytotoxicity against breast cancer cells compared to normal cells, suggesting a favorable therapeutic index .
  • Tuberculosis Screening : A phenotypic screen identified multiple compounds with anti-tubercular properties, emphasizing the importance of structural modifications in enhancing biological activity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. Research into SAR has shown that:

  • The presence of bromine enhances lipophilicity and may improve cell membrane permeability.
  • The methoxy group is crucial for maintaining biological activity, as evidenced by comparative studies with other substituents .

Q & A

Q. Basic

  • NMR : Use ¹H NMR to confirm bromophenyl substitution patterns (e.g., meta-bromo coupling constants at ~8.2–7.4 ppm) and N-methoxy group integration .
  • X-ray crystallography : Resolve ambiguity in stereochemistry by growing single crystals in ethyl acetate/hexane. For example, related bromophenyl acetamides show planar acetamide moieties with dihedral angles <10° relative to the phenyl ring .
  • MS : High-resolution ESI-MS can confirm molecular weight (expected [M+H]⁺ ~311.03 Da) and fragmentation patterns .

How can researchers address low yields in multi-step syntheses of this compound?

Advanced
Low yields (e.g., 2–5% in analogous 11-step syntheses ) often arise from inefficient coupling or purification. Strategies include:

  • Catalyst optimization : Use Pd-catalyzed Buchwald-Hartwig amination for aryl-bromo bond activation .
  • Purification : Employ flash chromatography with gradient elution (hexane:EtOAc 4:1 to 1:1) or preparative HPLC (C18 column, 0.1% TFA in H₂O/MeCN) .
  • Reaction monitoring : Track intermediates via TLC (Rf ~0.3–0.5 in EtOAc) or inline IR for real-time analysis .

How should contradictory data between computational and experimental spectra be resolved?

Advanced
Discrepancies (e.g., DFT-predicted vs. observed NMR shifts) require validation through:

  • Solvent effects : Simulate spectra using polarizable continuum models (PCM) for DMSO or CDCl₃ .
  • Crystallographic validation : Compare computed vs. experimental bond lengths (e.g., C-Br bond ~1.89 Å) .
  • Dynamic effects : Account for conformational flexibility via molecular dynamics (MD) simulations .

What analytical methods ensure purity and stability of this compound under storage?

Q. Basic

  • Purity : Use GC-MS (≥95% purity) with a DB-5 column (30 m × 0.25 mm) and He carrier gas .
  • Stability : Store at –20°C in amber vials under argon. Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC checks .

What methodologies assess environmental interactions of this compound?

Q. Advanced

  • Surface adsorption : Use microspectroscopic imaging (AFM-IR) to study interactions with indoor surfaces (e.g., silica or cellulose) .
  • Degradation pathways : Conduct photolysis under UV (254 nm) or hydrolysis in buffered solutions (pH 3–10), analyzing products via LC-QTOF-MS .

How can biological activity assays be designed for this compound?

Q. Advanced

  • Enzyme inhibition : Screen against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates .
  • Cellular uptake : Use confocal microscopy with fluorescent analogs (e.g., BODIPY-labeled derivatives) .

What safety protocols are essential during handling?

Q. Basic

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing .
  • Spill management : Neutralize with activated carbon and dispose as halogenated waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.